(E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine
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Overview
Description
(E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromophenyl group, a phenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine typically involves multi-step reactions. One common method involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with 2-bromopyridine in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives with various functional groups
Scientific Research Applications
(E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its application .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-bromophenyl)but-3-en-2-one: Similar in structure but lacks the thiazole and pyridinyl groups.
N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline: Contains a bromophenyl group but differs in the presence of a nitroaniline moiety.
Uniqueness
(E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine is unique due to its combination of a thiazole ring, bromophenyl group, phenyl group, and pyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3S/c21-16-11-9-15(10-12-16)18-14-25-20(23-19-8-4-5-13-22-19)24(18)17-6-2-1-3-7-17/h1-14H/b23-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVVYOMZJNFEHM-BSYVCWPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CSC2=NC3=CC=CC=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=CS/C2=N/C3=CC=CC=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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